Cas no 81000-03-5 (N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide)

N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a heterocyclic organic compound featuring a fused pyridopyrimidinone core linked to a benzamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a scaffold for developing bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions. Its rigid polycyclic framework enhances stability, while the carbonyl and amide functionalities offer sites for further derivatization. Applications include kinase inhibition and antimicrobial agent development, where its balanced lipophilicity and electronic profile contribute to optimized binding affinity. Suitable for controlled synthetic modifications, it serves as a versatile building block in medicinal chemistry.
N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide structure
81000-03-5 structure
商品名:N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide
CAS番号:81000-03-5
MF:C15H11N3O2
メガワット:265.267
MDL:MFCD05846866
CID:2802929
PubChem ID:935355

N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide 化学的及び物理的性質

名前と識別子

    • N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide
    • NS-04174
    • DTXSID50359055
    • CCG-122024
    • SCHEMBL5947750
    • EN300-303037
    • Oprea1_854973
    • Benzamide, N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-
    • MFCD05846866
    • N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
    • SR-01000289818-1
    • 81000-03-5
    • N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
    • AKOS003943282
    • CS-0349261
    • N-(4-oxo-5H-pyrido[1,2-a]pyrimidin-3-yl)-benzamide
    • ChemDiv3_015003
    • SR-01000289818
    • HMS1515J21
    • STK275909
    • MDL: MFCD05846866
    • インチ: InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-12-10-16-13-8-4-5-9-18(13)15(12)20/h1-10H,(H,17,19)
    • InChIKey: UKUYZYZQFGXJIV-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 265.085126602Da
  • どういたいしつりょう: 265.085126602Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 61.8Ų

N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-303037-0.05g
N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
81000-03-5
0.05g
$76.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419931-250mg
n-(4-Oxo-4h-pyrido[1,2-a]pyrimidin-3-yl)benzamide
81000-03-5 97%
250mg
¥3499.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419931-500mg
n-(4-Oxo-4h-pyrido[1,2-a]pyrimidin-3-yl)benzamide
81000-03-5 97%
500mg
¥6696.00 2024-07-28
Enamine
EN300-303037-0.25g
N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
81000-03-5
0.25g
$162.0 2023-09-06
Enamine
EN300-303037-1.0g
N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
81000-03-5
1g
$0.0 2023-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD696147-1g
N-(4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
81000-03-5 97%
1g
¥2293.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419931-2.5g
n-(4-Oxo-4h-pyrido[1,2-a]pyrimidin-3-yl)benzamide
81000-03-5 97%
2.5g
¥17496.00 2024-07-28
Enamine
EN300-303037-5g
N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
81000-03-5
5g
$1199.0 2023-09-06
OTAVAchemicals
11185993-250MG
N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
81000-03-5 95%
250MG
$200 2023-06-25
OTAVAchemicals
11185993-1G
N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
81000-03-5 95%
1G
$300 2023-06-25

N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide 関連文献

N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamideに関する追加情報

N-{4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}Benzamide: A Comprehensive Overview

The compound with CAS No. 81000-03-5, known as N-{4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}Benzamide, is a highly intriguing molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are characterized by their unique structural features and versatile applications. The pyrido[1,2-a]pyrimidine core of this molecule is particularly notable due to its aromaticity and potential for functionalization, making it a valuable building block in the synthesis of advanced materials and bioactive compounds.

Recent studies have highlighted the importance of N-{4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}Benzamide in the development of novel pharmaceutical agents. Researchers have explored its potential as a scaffold for designing drugs targeting various diseases, including cancer and neurodegenerative disorders. The benzamide group attached to the pyrido[1,2-a]pyrimidine core contributes to the molecule's ability to interact with biological systems, making it a promising candidate for drug discovery efforts.

In addition to its pharmaceutical applications, this compound has also been investigated for its role in materials science. The pyrido[1,2-a]pyrimidine structure exhibits excellent electronic properties, which make it suitable for use in organic electronics and optoelectronic devices. Recent advancements in synthetic methodologies have enabled the precise control of the molecule's structure, further enhancing its potential for application in these fields.

The synthesis of N-{4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}Benzamide involves a series of well-defined steps that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to optimize the production process. These innovations have not only improved the yield but also reduced the environmental impact of the synthesis pathway.

From a structural perspective, the molecule's benzamide group plays a crucial role in determining its physical and chemical properties. The amide functionality introduces hydrogen bonding capabilities, which influence the compound's solubility and stability. Furthermore, the presence of the oxo group within the pyrido[1,2-a]pyrimidine ring contributes to its aromaticity and electronic characteristics.

Recent research has also focused on understanding the photophysical properties of N-{4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}Benzamide. Studies have demonstrated that this compound exhibits strong fluorescence under certain conditions, making it a potential candidate for applications in sensors and imaging technologies. The combination of its structural versatility and photophysical properties positions this molecule as a key player in the development of advanced materials.

In conclusion, N-{4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}Benzamide (CAS No. 81000-03-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic chemistry, materials science, and pharmacology. As ongoing studies continue to uncover new applications and properties of this compound, its role in shaping future technologies is expected to grow exponentially.

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(CAS:81000-03-5)N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide
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